trans-R-138727

Stereoselectivity Platelet aggregation P2Y12 receptor

Platelet P2Y12 assays demand stereochemically verified active metabolite to eliminate isomer-dependent potency variability. trans-R-138727, the (E)-isomer of prasugrel's active metabolite, delivers definitive P2Y12 blockade as an irreversible antagonist. • Enables 100% P2Y12 inhibition benchmark for receptor occupancy & platelet aggregation assays • CYP2C19-independent activation profile isolates pharmacodynamic readouts from metabolic confounds • Validated chiral reference for LC-MS/MS method development and metabolic stability studies Supplied with rigorous analytical characterization; suitable as a pharmacopeia-traceable reference standard.

Molecular Formula C18H20FNO3S
Molecular Weight 349.4 g/mol
Cat. No. B12322834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-R-138727
Molecular FormulaC18H20FNO3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
InChIInChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+
InChIKeyZWUQVNSJSJHFPS-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-R-138727: Identification and Pharmacological Class


trans-R-138727 (CAS 239466-74-1) is the trans isomer of R-138727, the active thiol-containing metabolite of the thienopyridine prodrug prasugrel [1]. It is an irreversible antagonist of the platelet P2Y12 ADP receptor, potently inhibiting ADP-induced platelet activation and aggregation [2]. This compound serves as the definitive reference standard for assessing prasugrel bioactivation and for comparative pharmacology studies against other P2Y12 inhibitors such as clopidogrel's active metabolite [3].

Reference Standard For prasugrel bioactivation and P2Y12 antagonist pharmacology studies
Stereochemistry-Dependent Isomer composition is critical; (R,S)-isomer dictates reported activity
Tool Compound Comparator for P2Y12 inhibitor screening and receptor occupancy assays

Why Generic Substitution Fails: Stereochemistry Dependence


Simple substitution with alternative P2Y12 antagonists or even other stereoisomeric forms of R-138727 is not pharmacologically equivalent. The antiplatelet potency of R-138727 is highly stereospecific, with the (R,S)-isomer demonstrating markedly greater activity than other isomers [1]. Furthermore, the formation of this active species from prasugrel is more efficient and less susceptible to genetic CYP2C19 variations compared to the formation of clopidogrel's active metabolite, directly impacting therapeutic consistency [2]. These quantifiable differences in intrinsic activity and metabolic robustness mean that using a generic analog without verifying its isomeric composition and target engagement profile introduces significant variability into experimental outcomes.

trans-R-138727
Generic Substitute
Specified (R,S)-isomer content
Isomeric composition undefined; antiplatelet response may differ substantially
CYP-independent bioactivation profile
Metabolic activation may be susceptible to CYP polymorphisms, altering exposure
Complete P2Y12 receptor blockade achievable
Receptor occupancy level may be incomplete or variable

Quantitative Differentiation Evidence


Stereoisomer-Specific Antiplatelet Potency

The antiplatelet activity of R-138727 is dictated by its stereochemistry. The (R,S)-isomer demonstrates superior potency compared to other isomers and isomer mixtures. This differential is crucial for ensuring experimental consistency and proper target engagement [1].

Isomer Potency Rank
Head-to-head
(R,S)-isomer: most potent single isomer. Rank order: R-99224 > R-138727 (mixture) >> R-100364
Isomeric composition directly governs antiplatelet activity. Selection of defined isomer is critical for assay reproducibility.
ADP-induced washed human platelet aggregation assay
Stereoselectivity Platelet aggregation P2Y12 receptor Isomer potency

Metabolic Robustness Against CYP3A4 Inhibition

The formation of trans-R-138727 from prasugrel is significantly more robust against CYP3A4 inhibition than the bioactivation of clopidogrel. Co-administration with the potent CYP3A4 inhibitor ketoconazole did not alter the exposure to R-138727 or the resulting inhibition of platelet aggregation, unlike with clopidogrel [1].

Metabolic Robustness vs. CYP3A4
Head-to-head
R-138727 AUC & IPA: Unchanged
Clopidogrel AM AUC & IPA: ↓22-29% & ↓28-33%
Confounding by CYP3A4 inhibition is minimized, supporting more predictable exposure in research models.
Crossover study, ketoconazole 400 mg/day, prasugrel 60/15 mg vs clopidogrel 300/75 mg
Drug-Drug Interactions Pharmacokinetics Cytochrome P450 Clopidogrel

Complete Versus Partial P2Y12 Receptor Occupancy

At sufficient concentrations, R-138727 achieves complete blockade of the P2Y12 receptor, whereas the active metabolite of clopidogrel, as generated in vivo following standard dosing, only partially inhibits receptor binding [1].

Receptor Occupancy: Complete vs. Partial
Reported
R-138727 (30 µmol/L): Complete inhibition
Clopidogrel AM (post-dose): Partial inhibition
Can define maximal P2Y12 antagonism benchmark; clopidogrel metabolite may not achieve full receptor blockade.
Radioligand binding assay, human platelets
Receptor Occupancy Radioligand Binding P2Y12 Clopidogrel

Rapid Formation Kinetics and Consistent Exposure

The pharmacokinetic profile of R-138727 is characterized by rapid formation and linear, dose-proportional exposure, which underpins its predictable pharmacodynamics. This contrasts with the more variable and slower activation of clopidogrel [1].

Formation Kinetics
Reported
Tmax ~0.5 h; t1/2 ~4 h; dose-proportional exposure
Rapid onset supports time-sensitive platelet inhibition studies; more predictable than clopidogrel active metabolite formation.
Healthy volunteer PK data; clopidogrel AM Tmax significantly longer and variable
Pharmacokinetics Tmax Half-life Consistency

Differential Effect on P2Y12 Receptor Trafficking

Unlike the direct-acting P2Y12 antagonist ticagrelor, which increases receptor surface expression, R-138727 does not alter P2Y12 receptor levels on the platelet surface. This indicates a distinct mode of receptor interaction [1].

Receptor Trafficking vs. Ticagrelor
Head-to-head
R-138727: No change in P2Y12 surface expression
Ticagrelor: Increased surface expression (p<0.05)
Pure irreversible antagonist without confounding receptor internalization; preferred for P2Y12 trafficking studies.
Flow cytometry, washed human platelets, 10 µM, 1 h incubation
Receptor Trafficking Inverse Agonism P2Y12 Ticagrelor

Primary Research and Industrial Application Scenarios


Gold Standard Control for Maximal Receptor Blockade

Given its ability to achieve complete inhibition of P2Y12 receptor binding at high concentrations, as demonstrated against partial blockade by clopidogrel [1], trans-R-138727 serves as an essential positive control in platelet aggregation and receptor occupancy assays. This allows researchers to establish the 100% inhibition benchmark, enabling accurate quantification of the pharmacodynamic effect of novel antiplatelet candidates or the residual receptor activity in patient samples.

Bypassing CYP Polymorphism Confounding in P2Y12 Studies

The activation of prasugrel to trans-R-138727 is largely unaffected by common CYP2C19 loss-of-function polymorphisms that severely blunt clopidogrel's efficacy [1]. For in vivo or ex vivo studies where genetic variability in drug metabolism is a confounding factor, using prasugrel (and thus trans-R-138727 as the active moiety) provides a cleaner model for isolating P2Y12-mediated platelet effects from pharmacokinetic noise.

Stereospecific Activity and Isomer Purity Validation

The significant potency difference between R-138727 stereoisomers [1] positions trans-R-138727 as a critical reference material for analytical chemistry and quality control. It is indispensable for developing and validating chiral separation methods (e.g., LC-MS/MS) to ensure the correct isomeric composition of prasugrel drug substance or for quantifying the formation of the active (R,S)-isomer in metabolic stability assays [2].

Investigating Procoagulant and Pro-inflammatory Pathways

Trans-R-138727 has been shown to potently inhibit ADP-stimulated procoagulant activity (e.g., phosphatidylserine expression) and pro-inflammatory responses (e.g., platelet-leukocyte aggregate formation) [1]. This makes it a valuable tool for dissecting the role of P2Y12 signaling in thrombosis and inflammation models, providing a clear mechanistic link between receptor antagonism and these downstream pathological processes.

Application
Selection Property
Validation Focus
P2Y12 Receptor Occupancy Assays (Benchmark Control)
Maximal receptor blockade capability
Complete inhibition endpoint benchmarking
CYP Polymorphism-Confounded P2Y12 Studies
CYP-independent bioactivation profile
Metabolic exposure consistency review
Stereospecific Isomer Purity & Bioanalysis
Defined (R,S)-isomer composition
Chiral separation method validation
Procoagulant/Pro-inflammatory Pathway Studies
P2Y12-mediated platelet function inhibition
Downstream thrombotic and inflammatory marker assays

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33 linked technical documents
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